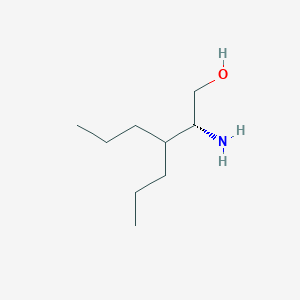

(R)-2-Amino-3-propylhexan-1-ol

Descripción general

Descripción

®-2-Amino-3-propylhexan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that is designated as “R” (rectus) in the Cahn-Ingold-Prelog priority rules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-propylhexan-1-ol can be achieved through several methods, including:

Asymmetric Synthesis: This involves the use of chiral catalysts or chiral auxiliaries to induce the formation of the ®-enantiomer. One common approach is the asymmetric reduction of a ketone precursor using a chiral reducing agent.

Resolution of Racemic Mixtures: This method involves the separation of the racemic mixture of 2-Amino-3-propylhexan-1-ol into its enantiomers using techniques such as chiral chromatography or crystallization with a chiral resolving agent.

Industrial Production Methods: Industrial production of ®-2-Amino-3-propylhexan-1-ol typically involves large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Types of Reactions:

Oxidation: ®-2-Amino-3-propylhexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino group in ®-2-Amino-3-propylhexan-1-ol can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, NaBH4, and other reducing agents.

Substitution: Various nucleophiles such as halides, alkoxides, and amines.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Amines, alcohols.

Substitution: Substituted amino alcohols.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Chiral Building Block

(R)-2-Amino-3-propylhexan-1-ol serves as a crucial chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound can be employed in asymmetric synthesis, where it acts as a precursor for various biologically active molecules.

Synthetic Routes

Common synthetic methods include:

- Asymmetric Synthesis : Utilizing chiral catalysts to produce the (R)-enantiomer from prochiral starting materials.

- Resolution of Racemic Mixtures : Techniques like chiral chromatography can separate racemic mixtures into their respective enantiomers, enhancing purity for further applications.

Biological Research

Role in Biochemical Pathways

Research has indicated potential roles for this compound in various biochemical pathways. It may function as a ligand in enzyme studies, influencing enzyme activity through specific binding interactions. This property is particularly relevant in drug design, where understanding ligand-receptor interactions can lead to the development of more effective therapeutics.

Pharmaceutical Applications

Therapeutic Potential

The compound is being explored for its therapeutic effects, particularly as a precursor in the synthesis of pharmaceutical agents. For example, it has been investigated in the context of long-acting antiretroviral (ARV) therapies. A study highlighted its incorporation into prodrugs aimed at improving drug delivery and patient adherence by extending the release profiles of existing ARV medications .

Case Study: Long-Acting ARV Prodrugs

In a recent investigation, this compound was utilized to develop aminoalkoxycarbonyloxymethyl (amino-AOCOM) ether prodrugs. These prodrugs demonstrated prolonged release profiles and enhanced pharmacokinetics in vivo, significantly improving the half-life of drugs like raltegravir when administered subcutaneously . This application underscores the compound's importance in modern pharmaceutical formulations.

Industrial Applications

Specialty Chemicals and Agrochemicals

Beyond academic research, this compound finds utility in industrial settings. It is used as an intermediate in the production of specialty chemicals and agrochemicals. Its properties allow for the synthesis of compounds that require specific stereochemistry, which is often crucial for efficacy and safety in agricultural applications.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Chemical Synthesis | Chiral building block for enantiomerically pure compounds | Asymmetric synthesis of pharmaceuticals |

| Biological Research | Investigated as a ligand affecting enzyme activity | Enzyme studies |

| Pharmaceutical Research | Precursor for long-acting drug formulations | Development of ARV prodrugs |

| Industrial Applications | Intermediate in specialty chemicals and agrochemical production | Synthesis of targeted agrochemicals |

Mecanismo De Acción

The mechanism of action of ®-2-Amino-3-propylhexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

- (S)-2-Amino-3-propylhexan-1-ol

- 2-Amino-3-methylhexan-1-ol

- 2-Amino-3-ethylhexan-1-ol

Comparison: ®-2-Amino-3-propylhexan-1-ol is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This enantiomeric purity can lead to different biological activities and interactions compared to its (S)-counterpart or other similar compounds. The presence of the propyl group also distinguishes it from other amino alcohols with different alkyl substituents, affecting its chemical reactivity and applications.

Actividad Biológica

(R)-2-Amino-3-propylhexan-1-ol, a chiral amino alcohol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

This compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C9H21NO |

| Molecular Weight | 171.27 g/mol |

| CAS Number | 20317196 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and affect cellular functions.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antimicrobial Properties : Preliminary investigations have indicated that it possesses antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may reduce inflammation in certain models, which could be beneficial in treating inflammatory diseases.

Case Studies

- Neuroprotective Study :

- Antimicrobial Activity :

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique properties:

| Compound | Antimicrobial Activity | Neuroprotective Potential | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 2-Amino-N-(3-chloro-4-fluorophenyl)acetohydrazide | Low | Moderate | High |

| 3-tert-butyl-benzamidine | High | Low | Low |

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To understand the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the specific pathways involved in its neuroprotective and antimicrobial actions.

Propiedades

IUPAC Name |

(2R)-2-amino-3-propylhexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-3-5-8(6-4-2)9(10)7-11/h8-9,11H,3-7,10H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXLHWMIQJDKFX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CCC)[C@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.